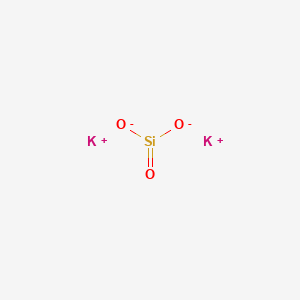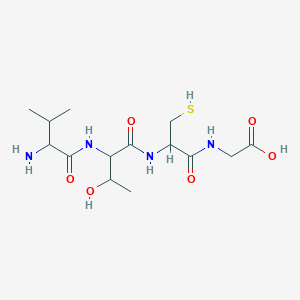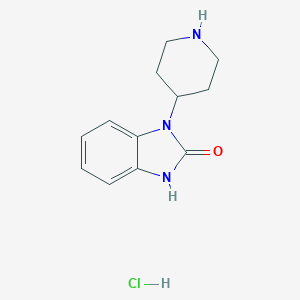
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-Hydroxy-3-(3-hydroxyphenyl)propanoate” is a chemical compound with the CAS Number: 55822-86-1 and Linear Formula: C10H12O4 . It is a white to brown solid and is used as a synthetic intermediate .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C10H12O4/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3 . This indicates that it has a molecular weight of 196.2 .Physical And Chemical Properties Analysis
This compound is a white to brown solid . It has a molecular weight of 196.2 . It should be stored at +4C and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Modulation of Plant Growth and Development
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate: has been found to modulate plant growth, particularly in Perilla frutescens . It affects the root system architecture by reducing primary root growth while inducing lateral root formation. This compound also influences the accumulation of secondary metabolites, which are crucial for the plant’s medicinal properties .
Nitrification Inhibition in Soil
This compound serves as a nitrification inhibitor in soil, reducing nitrogen loss by suppressing soil nitrification. This application is significant in agriculture, as it can lead to more efficient use of nitrogen fertilizers and lower environmental impact .
Biosynthesis Pathways
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate: is involved in biosynthesis pathways, particularly in the production of polyhydroxyalkanoates (PHAs). These are biopolymers that have potential applications in the bioplastic industry due to their biocompatibility and biodegradability .
Malonyl-CoA Biosensor Material Properties
The compound has been studied for its role in the development of biosensors. Specifically, it is associated with the material properties of malonyl-CoA biosensors, which are used to optimize the production of poly (3-hydroxypropionate), a valuable biopolymer .
Pharmaceutical Applications
It has potential pharmaceutical applications, particularly in the development of G protein-coupled receptor 40 agonists, which are potential antidiabetic agents. Additionally, it may be used in the enzymatic coupling of saccharides to proteins, which is a process relevant to drug development .
Intermediate in Synthetic Organic Products
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate: acts as an intermediate in the preparation of various synthetic organic products. Its role as an intermediate is crucial in the synthesis of complex molecules that have applications in different fields of chemistry and materials science .
Wirkmechanismus
Target of Action
It’s structurally similar to other phenolic compounds, which are known to interact with various enzymes and receptors in the body .
Mode of Action
Phenolic compounds, in general, are known to interact with biological systems in a variety of ways, such as acting as antioxidants, enzyme inhibitors, and receptor agonists .
Biochemical Pathways
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate may be involved in the phenylpropanoid metabolism pathway . This pathway is responsible for the biosynthesis of many important secondary metabolites in plants, including flavonoids, coumarins, and lignin .
Pharmacokinetics
Phenolic compounds are generally well-absorbed and extensively metabolized in the body .
Result of Action
Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate . For instance, it is recommended to be stored at refrigerator temperatures .
Eigenschaften
IUPAC Name |
methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,11-12H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGKHTZHLGBJHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287373 |
Source


|
| Record name | Methyl β,3-dihydroxybenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate | |
CAS RN |
55822-86-1 |
Source


|
| Record name | Methyl β,3-dihydroxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55822-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl β,3-dihydroxybenzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501287373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)







